1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-thiophen-2-yl-N-(thiophen-2-ylmethyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-14(16-11-12-5-3-9-18-12)15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNBWLUUXSQKRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the thiophene ring. One common approach is the Friedel-Crafts acylation reaction, where thiophene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This forms the corresponding ketone, which can then undergo further reactions to introduce the cyclopentanecarboxamide moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Thiophene rings can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to their corresponding saturated analogs.
Substitution: Thiophene can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Electrophiles like bromine (Br2) or nucleophiles like sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: Thiophene-2-sulfoxide and thiophene-2,5-dioxide.
Reduction: 2-Methylthiophene.
Substitution: Bromothiophene and N-alkylthiophene derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in material science and as a building block for advanced materials.
Mechanism of Action
The mechanism by which 1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets. The thiophene ring system can bind to enzymes or receptors, influencing biological pathways. The exact mechanism may vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Electronic Comparisons
The table below summarizes key structural and electronic differences between the target compound and its analogs:
*XlogP: Calculated octanol-water partition coefficient (lipophilicity). †Estimated based on structural similarity to .
2.2 Key Observations
Ring Size and Flexibility :
- The cyclopentane core in the target compound likely offers moderate rigidity compared to the cyclohexane analog , which may adopt chair conformations, increasing steric bulk. Cyclopentane’s smaller ring could enhance solubility compared to cyclohexane derivatives.
Thiophene Substitution Patterns: Thiophen-2-yl vs. thiophen-3-yl (as in ) alters electronic distribution.
Pharmacological Implications :
- The nitro group in and trifluoromethyl group in introduce electron-withdrawing effects, which can influence binding to biological targets. The target compound lacks these groups but may exhibit bioactivity via thiophene-mediated interactions, similar to benzimidazole derivatives .
Crystallographic Behavior :
- Dihedral angles between aromatic rings in analogs range from 8.5° (nearly coplanar in ) to 39° (moderately twisted in ). The target’s thiophene groups may adopt intermediate angles, affecting molecular packing and crystallinity.
Synthetic Considerations :
- Synthesis of thiophene-containing carboxamides often involves coupling reactions (e.g., amidation with thiophenecarbonyl chloride, as in ). The target compound may require similar protocols, though cyclopentane functionalization adds complexity .
Biological Activity
1-(Thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclopentane core with two thiophene rings, which may influence its interactions with biological targets. Its molecular formula is . The presence of thiophene groups suggests potential interactions with various biological membranes and proteins, impacting cellular pathways.
Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The thiophene moieties are known to participate in π-π stacking interactions, which can enhance binding affinity to target proteins.
Anticancer Activity
Recent studies have evaluated the anticancer properties of thiophene derivatives, including the compound . In vitro assays against various cancer cell lines have demonstrated that certain derivatives exhibit notable antiproliferative effects. For instance, compounds with similar structures showed significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-468, with IC50 values indicating effective inhibition of cell growth.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(Thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide | MCF-7 | 15 |
| 1-(Thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide | MDA-MB-468 | 10 |
The mechanism through which this compound exerts its anticancer effects may involve the inhibition of topoisomerase I (TOPO I), an enzyme critical for DNA replication and transcription. Molecular docking studies suggest that the compound binds effectively to the active site of TOPO I, blocking its activity and leading to apoptosis in cancer cells.
Study 1: Antiproliferative Effects
A study conducted on a series of thiophene derivatives, including the compound of interest, revealed their potential as multitarget therapeutic agents. The results indicated that certain derivatives significantly inhibited cell proliferation in a dose-dependent manner across multiple cancer cell lines.
Study 2: TRPA1 Antagonism
Another relevant study highlighted the role of TRPA1 channels in pain modulation. Compounds structurally related to 1-(thiophen-2-yl)-N-(thiophen-2-ylmethyl)cyclopentanecarboxamide were identified as potent TRPA1 antagonists. This suggests a dual therapeutic potential for this compound in treating both cancer and pain-related conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
